Product packaging for 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine(Cat. No.:CAS No. 1159000-88-0)

5-Bromo-2-(4-methoxybenzyloxy)pyrimidine

Cat. No.: B1522736
CAS No.: 1159000-88-0
M. Wt: 295.13 g/mol
InChI Key: DFRQBWBLLNYQKN-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of pyrimidine chemistry, which traces its origins to the late 19th century when foundational work on heterocyclic compounds began to establish the importance of nitrogen-containing aromatic systems. The systematic study of pyrimidines commenced in 1884 with Pinner's pioneering work, who synthesized derivatives by condensing ethyl acetoacetate with amidines and first proposed the name "pyrimidin" in 1885. The parent pyrimidine compound was initially prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. The specific compound this compound was first documented in chemical databases on July 26, 2010, with the most recent modifications to its characterization occurring as recently as May 24, 2025, indicating ongoing research interest and refinement of its properties.

The discovery and characterization of this particular brominated pyrimidine derivative coincided with advances in synthetic organic chemistry methodologies that enabled the precise introduction of halogen substituents and ether linkages onto heterocyclic scaffolds. Modern synthetic approaches for 5-bromo-2-substituted pyrimidine compounds have been developed using 2-bromomalonaldehyde and amidine compounds as starting materials, allowing for efficient one-step reactions with simplified procedures and reduced synthesis costs. These methodological improvements have made compounds like this compound more accessible to researchers, facilitating expanded investigations into their chemical properties and potential applications. The evolution of analytical techniques, particularly nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry, has enabled precise structural confirmation and purity assessment of this compound, contributing to its reliable characterization and quality control in research settings.

Significance in Pyrimidine-Based Medicinal Chemistry

The significance of this compound in medicinal chemistry stems from the established importance of pyrimidine-based compounds as therapeutic agents and their fundamental role in biological systems. Pyrimidines represent one of the most active classes of compounds possessing a wide spectrum of biological activities, including significant in vitro activity against DNA and RNA viruses, diuretic effects, antitumor properties, anti-human immunodeficiency virus activity, and cardiovascular applications. The presence of pyrimidine bases in thymine, cytosine, and uracil, which are essential building blocks of nucleic acids deoxyribonucleic acid and ribonucleic acid, provides a fundamental rationale for their widespread therapeutic applications and biological relevance.

Literature surveys have indicated that compounds encompassing pyrimidine nuclei exhibit an extensive range of pharmacological activities, including antibacterial, antifungal, antileishmanial, anti-inflammatory, analgesic, antihypertensive, antipyretic, antiviral, antidiabetic, antiallergic, anticonvulsant, antioxidant, antihistaminic, herbicidal, and anticancer activities. Many pyrimidine derivatives have been reported to possess potential central nervous system depressant properties and also function as calcium channel blockers. The specific structural features of this compound, including the strategically positioned bromine atom and methoxybenzyloxy group, contribute to its potential as a pharmacophore in drug discovery applications. The bromine substituent can facilitate various chemical transformations through nucleophilic substitution reactions, oxidation processes, and coupling reactions, making this compound particularly valuable as an intermediate in the synthesis of more complex therapeutic molecules.

The methoxybenzyloxy moiety present in this compound enhances its structural complexity and may contribute to improved pharmacokinetic properties, including membrane permeability and target specificity. Research into related pyrimidine derivatives has demonstrated their utility in developing compounds with enhanced biological activity profiles, supporting the continued investigation of this compound as a valuable scaffold for medicinal chemistry applications. The compound's availability with high purity levels of 95% from commercial sources facilitates its use in research and development programs focused on discovering new therapeutic agents.

Position within Heterocyclic Aromatic Compound Classification

This compound occupies a distinctive position within the classification of heterocyclic aromatic compounds, specifically as a member of the pyrimidine family, which belongs to the broader category of diazines. Pyrimidines are defined as polyunsaturated six-membered aromatic heterocyclic compounds containing two nitrogen atoms at the 1,3-positions of the ring, distinguishing them from other diazines such as pyrazine (nitrogen atoms at 1,4-positions) and pyridazine (nitrogen atoms at 1,2-positions). The aromatic character of pyrimidines is confirmed by their adherence to Hückel's 4n+2 rule, with six pi electrons distributed across the conjugated system formed by the sp2-hybridized carbon and nitrogen atoms.

The molecular structure of this compound can be described by the molecular formula C12H11BrN2O2 with a molecular weight of 295.13 grams per mole. The compound features a pyrimidine ring system where the nitrogen atoms at positions 1 and 3 maintain the characteristic electronic properties of the heterocycle, while the carbon atoms at positions 2, 4, 5, and 6 provide sites for substitution that define the compound's specific chemical identity. The bromine atom at position 5 introduces significant electronegativity and reactivity potential, while the (4-methoxybenzyloxy) group at position 2 contributes both steric bulk and electronic effects that influence the compound's overall chemical behavior.

Property Value Reference
Molecular Formula C12H11BrN2O2
Molecular Weight 295.13 g/mol
Chemical Abstracts Service Number 1159000-88-0
International Union of Pure and Applied Chemistry Name 5-bromo-2-[(4-methoxyphenyl)methoxy]pyrimidine
Physical Form Solid
Purity (Commercial) 95%
Storage Conditions Sealed, dry, room temperature

Within the broader context of heterocyclic aromatic compounds, pyrimidines are recognized for their exceptional stability and diverse reactivity patterns, which stem from the electronic properties imparted by the nitrogen heteroatoms. The aromatic electron distribution in pyrimidine involves each of the six ring atoms contributing one pi electron to the delocalized system, with the lone pair electrons on the nitrogen atoms remaining in sp2 orbitals that lie in the plane of the ring and do not participate in the aromatic system. This electronic arrangement distinguishes pyrimidines from other heterocycles and contributes to their unique chemical and biological properties. The classification of this compound as a substituted pyrimidine places it among compounds that have demonstrated significant potential for pharmaceutical applications, building upon the established therapeutic relevance of the pyrimidine scaffold in modern medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11BrN2O2 B1522736 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine CAS No. 1159000-88-0

Properties

IUPAC Name

5-bromo-2-[(4-methoxyphenyl)methoxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-16-11-4-2-9(3-5-11)8-17-12-14-6-10(13)7-15-12/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRQBWBLLNYQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675120
Record name 5-Bromo-2-[(4-methoxyphenyl)methoxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159000-88-0
Record name 5-Bromo-2-[(4-methoxyphenyl)methoxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Typical Procedure

Step Reagents & Conditions Description
1 2-Bromomalonaldehyde (0.1 mol), glacial acetic acid (150 mL), 3A molecular sieves (2 g) Mix at 0 °C to dissolve and dry the system
2 Slowly add benzamidine hydrochloride (0.1 mol) in acetic acid (60 mL) over 30 min at 80 °C Controlled addition promotes selective condensation
3 Heat to 100 °C, maintain for 5–8 hours with HPLC monitoring Reaction completion indicated by disappearance of starting material
4 Cool to room temperature, add water (20 mL), stand 2 hours Precipitation of product
5 Filter, wash with ethanol, triturate with dichloromethane and 5% NaOH aqueous solution Removes impurities and unreacted materials
6 Separate organic layer, wash with saturated brine, dry, concentrate, vacuum dry Isolate pure 5-bromo-2-substituted pyrimidine derivative

Yields and Characterization

  • Yield: Approximately 33–43% depending on the substituent (e.g., phenyl or methyl groups).
  • Characterization:
    • HNMR (400 MHz, CDCl3): signals consistent with the expected pyrimidine and substituent protons (e.g., δ 8.81 s, 2H for pyrimidine ring protons).
    • Mass Spectrometry (MS): Molecular ion peaks matching calculated molecular weights (e.g., M+H = 234.98 for 2-phenyl-5-bromopyrimidine).

This method's advantages include the use of inexpensive, readily available raw materials, a short reaction time, simple post-processing, and enhanced safety compared to air-sensitive organometallic reagents.

Alternative Methods and Their Limitations

Organometallic Coupling Reactions

Diazotization and Bromination of 5-Aminopyrimidine

  • This approach involves diazotizing 5-aminopyrimidine followed by bromination. It is costly due to the expensive starting materials and involves multiple steps with moderate yields.

Cyclization from Mucobromic Acid and Methyl Imidazole

  • This method yields 5-bromo-2-substituted pyrimidines via cyclization but requires column chromatography for purification, resulting in lower yields and higher costs.

Specific Preparation of 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine

While direct literature on this exact compound is limited, the synthesis typically follows a multi-step approach:

  • Preparation of 5-bromo-2-chloropyrimidine intermediate
    Starting from commercially available pyrimidine derivatives, bromination at the 5-position and chlorination at the 2-position can be achieved under controlled halogenation conditions.

  • Nucleophilic substitution at the 2-chloro position
    Reaction of 5-bromo-2-chloropyrimidine with 4-methoxybenzyl alcohol or its alkoxide under basic conditions leads to substitution of chlorine by the 4-methoxybenzyloxy group, forming this compound.

  • Purification and characterization
    The product is purified by standard organic techniques (extraction, washing, drying, and crystallization). Characterization by NMR, MS, and HPLC confirms structure and purity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Advantages Limitations
One-step condensation 2-Bromomalonaldehyde + Amidines Glacial acetic acid, molecular sieves 80–100 °C, 5–8 h 33–43 Simple, safe, low cost, scalable Moderate yield
Organometallic coupling 5-Bromo-2-iodopyrimidine + Dimethylzinc/Trimethylaluminum Air-sensitive organometallics Anhydrous, inert atmosphere Variable Direct C-C bond formation Pyrophoric, not scalable
Diazotization & bromination 5-Aminopyrimidine NaNO2, HBr Multi-step Low to moderate Established chemistry Expensive, multi-step
Cyclization from mucobromic acid Mucobromic acid + methyl imidazole Acidic conditions Multi-step, chromatography Low Novel approach Low yield, complex purification
Nucleophilic substitution 5-Bromo-2-chloropyrimidine + 4-methoxybenzyl alcohol Base (e.g., K2CO3) Reflux in polar aprotic solvent Moderate to high Specific substitution Requires prior halogenation

Research Findings and Practical Considerations

  • The one-step condensation method using 2-bromomalonaldehyde is the most practical for preparing 5-bromo-2-substituted pyrimidines, including derivatives with alkoxy substituents such as 4-methoxybenzyloxy.
  • The use of glacial acetic acid as both solvent and acid catalyst facilitates the reaction and improves yield and selectivity.
  • Molecular sieves improve reaction efficiency by removing water formed during condensation.
  • Post-reaction workup involving aqueous base and organic solvent extraction effectively removes impurities and unreacted starting materials.
  • Safety and scalability are improved compared to organometallic methods, which are limited by reagent instability and fire hazard.
  • For the specific 4-methoxybenzyloxy substitution, nucleophilic aromatic substitution on 5-bromo-2-chloropyrimidine is a reliable route.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield oxidized derivatives, such as carboxylic acids or aldehydes.

  • Reduction: Reduction reactions can produce reduced derivatives, such as amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrimidines, depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C12_{12}H11_{11}BrN2_2O2_2
  • CAS Number : 1159000-88-0
  • Molecular Structure : The compound features a bromine atom at the 5-position of the pyrimidine ring and a methoxybenzyloxy group at the 2-position, which enhances its solubility and biological activity.

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine, as anticancer agents. For instance:

  • Cytotoxic Evaluation : Research indicates that various substituted pyrimidines exhibit significant cytotoxic effects against cancer cell lines, suggesting that modifications to the pyrimidine structure can enhance their biological activity .

Enzyme Inhibition

The compound has been explored for its role as an inhibitor of specific enzymes involved in disease pathways:

  • P38 MAPK Inhibitors : Pyrimidines are known to inhibit p38 MAPK, a critical enzyme in inflammatory responses and cancer progression. The presence of bromine and methoxy groups may enhance binding affinity and selectivity towards these targets .

Pharmaceutical Intermediates

This compound serves as an important intermediate in synthesizing various pharmaceuticals due to its versatile reactivity:

  • Building Block for Drug Development : Its structure allows for further derivatization, making it a valuable building block in the development of novel therapeutic agents.

Agricultural Chemistry

While less explored, derivatives of pyrimidines have shown potential as fungicides and herbicides:

  • Fungicidal Properties : Similar compounds have been investigated for their ability to disrupt fungal growth, indicating a possible application in agricultural chemistry .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAnticancer activity through enzyme inhibition (e.g., p38 MAPK)
Pharmaceutical SynthesisIntermediate for drug development
Agricultural ChemistryPotential fungicidal properties

Mechanism of Action

The mechanism by which 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structurally related pyrimidine derivatives and their key substituents:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Structural Feature Reference
5-Bromo-2-(4-methoxybenzyloxy)pyrimidine 4-Methoxybenzyloxy C₁₂H₁₁BrN₂O₂ 295.13 Electron-donating methoxy group
5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine 4-(Trifluoromethoxy)phenoxy C₁₁H₇BrF₃N₂O₂ 333.08 Electron-withdrawing trifluoromethoxy group
5-Bromo-2-(cyclopropylmethoxy)pyrimidine Cyclopropylmethoxy C₈H₉BrN₂O 229.08 Sterically hindered cyclopropyl group
5-Bromo-2-(p-tolyloxy)pyrimidine 4-Methylphenoxy C₁₁H₉BrN₂O 265.11 Electron-donating methyl group
5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine tert-Butyldimethylsiloxy C₁₀H₁₇BrN₂OSi 313.23 Bulky silicon-based protecting group

Key Observations :

  • Steric Effects : Cyclopropylmethoxy and tert-butyldimethylsiloxy groups introduce steric hindrance, which may impede reactions at the pyrimidine ring .

Key Observations :

  • The trifluoromethoxy analogue (79% yield) demonstrates efficient synthesis under similar conditions to the target compound .
  • High purity (≥95–98%) is achievable across derivatives, indicating robust purification protocols .

Physicochemical Properties

Compound Name LogP (Predicted) Solubility (Organic Solvents) Stability Notes
This compound 2.8 High in DCM, THF, DMF Stable at room temperature; sensitive to strong acids/bases
5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine 3.5 High in non-polar solvents Hydrolytically unstable under acidic conditions
5-Bromo-2-(p-tolyloxy)pyrimidine 2.5 Moderate in ethanol Stable under inert atmosphere

Key Observations :

  • The target compound’s 4-methoxybenzyloxy group improves solubility in polar aprotic solvents compared to tert-butyldimethylsiloxy derivatives .
  • Siloxy-containing analogues require careful handling to avoid hydrolysis .

Biological Activity

5-Bromo-2-(4-methoxybenzyloxy)pyrimidine is an organic compound recognized for its significant biological activities, particularly in the fields of antitumor and antiviral research. This compound belongs to a class of heterocyclic aromatic compounds that have shown promise in various therapeutic applications due to their ability to interact with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12H11BrN2O2, with a molecular weight of approximately 298.14 g/mol. The structure features a pyrimidine ring substituted at positions 2 and 4 with a bromine atom and a methoxybenzyloxy group, respectively. This configuration enhances its solubility and reactivity, making it suitable for biological applications.

Biological Activities

Antitumor Activity
Research indicates that derivatives of pyrimidine, including this compound, exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that these compounds can interfere with cellular processes such as DNA replication and repair, making them potential candidates for anticancer therapies. For instance, compounds structurally related to this pyrimidine derivative have been evaluated for their ability to inhibit the growth of colorectal cancer cells, showing promising results in vitro .

Antiviral Activity
In addition to its antitumor properties, this compound has been investigated for its antiviral activity. Pyrimidine derivatives are known to inhibit viral replication by targeting specific enzymes involved in the viral life cycle. Preliminary studies suggest that this compound may exhibit activity against viruses by disrupting their replication mechanisms .

The biological activity of this compound is largely attributed to its ability to bind to various biological targets, including enzymes and receptors involved in cancer progression and viral replication. Molecular docking studies have provided insights into the binding affinities and interaction mechanisms of this compound with key proteins, which are crucial for understanding its pharmacological potential .

Comparative Analysis with Related Compounds

A comparative analysis of this compound and similar compounds reveals distinct biological profiles influenced by structural modifications. The following table summarizes some related compounds:

Compound NameStructure FeaturesUnique Aspects
5-Bromo-2-chloro-4-(4-methoxybenzyl)oxy-pyrimidineContains chlorine instead of bromineMay exhibit different reactivity profiles
5-Fluoro-2-(4-methoxybenzyloxy)pyrimidineFluorinated derivativePotentially enhanced metabolic stability
2-(4-Methoxybenzyloxy)-5-methylpyrimidineMethyl group substitutionDifferent biological activity profile
5-Bromo-2,4-dimethoxypyrimidineTwo methoxy groupsAltered solubility and reactivity

This table illustrates how variations in functional groups can significantly impact the biological activity and therapeutic potential of pyrimidine derivatives.

Case Studies and Research Findings

  • Anticancer Studies : A study focusing on the synthesis and evaluation of pyrimidine derivatives found that certain modifications led to enhanced cytotoxicity against colorectal cancer cell lines. The results indicated that compounds with specific substitutions could effectively inhibit tumor growth in vitro .
  • Antiviral Research : Another investigation into the antiviral properties of pyrimidines highlighted their effectiveness against viral enzymes. The study reported that certain derivatives demonstrated significant inhibition rates against viral replication pathways, suggesting potential therapeutic applications in antiviral drug development .

Q & A

Q. What are the key synthetic routes for 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic substitution or bromination of pyrimidine precursors. For example, sodium monobromoisocyanurate (NaBrIC) is a selective brominating agent under controlled conditions (e.g., THF at 0–25°C), yielding 60–85% purity . Optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions like over-bromination.
  • Solvent selection : Polar aprotic solvents (DMSO, THF) enhance nucleophilicity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves purity to >95% .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify substitution patterns (e.g., methoxybenzyloxy at C2, bromine at C5). Key signals include δ 3.8 ppm (OCH3_3) and δ 5.3 ppm (Ar-CH2_2-O) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 325.04) .
  • X-ray crystallography : Resolves bond angles (e.g., C-Br bond length ~1.89 Å) and dihedral angles between pyrimidine and methoxybenzyl groups .

Q. How does the methoxybenzyloxy group influence reactivity in cross-coupling reactions?

The electron-donating methoxy group stabilizes intermediates in Suzuki-Miyaura couplings. However, steric hindrance from the benzyloxy group may reduce reactivity with bulky aryl boronic acids. Pre-activation with Pd(PPh3_3)4_4 and K2_2CO3_3 in DMF at 80°C improves coupling efficiency .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict binding affinities. For instance, the methoxy group’s electron density may enhance interactions with kinase ATP pockets, explaining discrepancies in IC50_{50} values across studies .

Q. What strategies mitigate side reactions during regioselective functionalization?

  • Protecting groups : Use TBSCl to protect the hydroxyl group before bromination .
  • Catalyst screening : Pd(OAc)2_2/XPhos improves selectivity in C-H activation at C4 over C6 .
  • Kinetic control : Short reaction times (≤2 hr) prevent decomposition in acidic conditions .

Q. How do crystallographic data inform polymorph screening for drug formulation?

Orthorhombic crystal systems (space group P21_121_121_1) with Z=4 and density ~1.48 g/cm³ indicate tight packing, suggesting low solubility. Co-crystallization with succinic acid or PEG derivatives disrupts lattice energy, improving bioavailability .

Q. What analytical workflows validate stability under physiological conditions?

  • HPLC-MS : Monitor degradation products (e.g., debromination or hydrolysis) in simulated gastric fluid (pH 1.2) over 24 hr.
  • Microsomal assays : Human liver microsomes (HLMs) quantify metabolic pathways (CYP3A4-mediated oxidation) .

Methodological Tables

Q. Table 1. Comparative Reactivity in Cross-Coupling Reactions

Reaction TypeCatalyst SystemYield (%)Selectivity (C4:C6)Reference
Suzuki-MiyauraPd(PPh3_3)4_4, K2_2CO3_3728:1
Buchwald-HartwigPd2_2(dba)3_3, XPhos65>20:1
NegishiNiCl2_2(dppe), ZnEt2_2585:1

Q. Table 2. Crystallographic Parameters

ParameterValueTechniqueReference
Space GroupP21_121_121_1SCXRD
Unit Cell (Å)a=10.18, b=17.62, c=10.18SCXRD
R-Factor0.0566SCXRD

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
5-Bromo-2-(4-methoxybenzyloxy)pyrimidine
Reactant of Route 2
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5-Bromo-2-(4-methoxybenzyloxy)pyrimidine

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